3-((3-Methylbenzyl)oxy)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMMFHPPQFHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Four Membered Heterocycles in Synthetic Chemistry
Four-membered heterocycles, particularly azetidines, represent a crucial class of compounds in synthetic and medicinal chemistry. rsc.orgrsc.org Azetidine (B1206935), a saturated heterocycle containing one nitrogen atom, is a structural analog of cyclobutane (B1203170) and possesses a significant degree of ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is a key feature, rendering the ring more reactive and susceptible to ring-opening reactions compared to its less strained five-membered counterpart, pyrrolidine (B122466). rsc.org However, it is notably more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring, striking a balance that is highly attractive for synthetic manipulation. rsc.orgrsc.org
The unique conformational constraints and rigidity imposed by the azetidine ring make it a "privileged motif" in medicinal chemistry. rsc.orgenamine.net By limiting the conformational flexibility of a molecule, the azetidine scaffold can lead to a higher binding affinity with biological targets due to a reduced entropic penalty upon binding. enamine.net This has led to the incorporation of the azetidine ring into numerous bioactive molecules and approved pharmaceuticals, where it often serves as a bioisosteric replacement for other less stable or less effective groups. nih.govlifechemicals.com Its presence is noted in drugs with a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. nih.gov The development of new synthetic methods, such as palladium-catalyzed C-H amination and strain-release homologation of azabicyclo[1.1.0]butanes, has further expanded the accessibility and functionalization of this important scaffold. rsc.org
Role of Benzylic Ethers As Functional Groups and Protecting Groups
Benzylic ethers are a versatile and widely utilized functional group in the landscape of organic synthesis. Their utility stems from a dual role: they can act as a stable, protecting group for alcohols and, in other contexts, participate as a key functional component within a molecule's structure. fiveable.meuwindsor.ca
As protecting groups, benzyl (B1604629) (Bn) ethers are valued for their robustness and stability across a wide range of reaction conditions, including acidic and basic environments where other protecting groups might fail. fiveable.meuwindsor.ca They are typically installed via the Williamson ether synthesis, reacting an alcohol with a benzyl halide in the presence of a base. organic-chemistry.org Their removal, or deprotection, is most commonly achieved through catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium-on-carbon catalyst), a method that is generally mild and chemoselective, leaving other functional groups intact. fiveable.meorganic-chemistry.org The stability of the benzyl group allows for complex molecular manipulations to be performed on other parts of a molecule without disturbing the protected alcohol. Variations like the p-methoxybenzyl (PMB) ether offer alternative, milder deprotection conditions using oxidizing agents. fiveable.me
Beyond their protective role, the benzylic ether moiety is also found as a core structural element in various biologically active compounds. rsc.org For instance, series of substituted (carboxyalkyl)benzyl ethers have been investigated as potent and selective inhibitors of certain enzymes, demonstrating that this functional group can be critical for molecular recognition and biological activity. acs.org
Rationalization for the Investigation of 3 3 Methylbenzyl Oxy Azetidine
Precursors and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful technique in synthetic planning that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.comscitepress.org For this compound, the analysis reveals two primary disconnections that guide the synthetic strategy.
The most logical initial disconnection is at the ether linkage (C-O bond), which simplifies the target molecule into two key fragments: an azetidinol (B8437883) derivative and a benzylic precursor. This approach is advantageous as it allows for the separate synthesis and subsequent coupling of the two main components.
A more fundamental disconnection involves breaking the carbon-nitrogen (C-N) bonds of the azetidine ring itself. This approach focuses on the construction of the strained four-membered ring from an acyclic precursor, which is often the most challenging and critical phase of the synthesis.
Azetidinol Derivatives as Key Intermediates
The retrosynthetic disconnection of the ether bond identifies 3-hydroxyazetidine (also known as 3-azetidinol) as a crucial intermediate. This compound serves as a versatile scaffold onto which the desired 3-methylbenzyl group can be installed. The synthesis of 3-azetidinol itself typically starts from readily available precursors like epichlorohydrin (B41342) and a suitably protected amine, such as benzylamine (B48309) or diphenylmethylamine. The initial reaction forms a glycidylamine, which then undergoes intramolecular cyclization upon treatment with a base to form the N-protected 3-hydroxyazetidine. Subsequent deprotection, often via catalytic hydrogenation for a benzyl group, yields the free 3-azetidinol. The use of N-protected intermediates is critical to prevent polymerization and other side reactions.
3-Methylbenzyl Alcohols or Halides as Benzylic Precursors
The second key precursor identified is the electrophilic source of the 3-methylbenzyl group. This is typically either 3-methylbenzyl alcohol or a more reactive 3-methylbenzyl halide, such as 3-methylbenzyl bromide or chloride. nih.gov The choice of precursor influences the reaction conditions required for the etherification of the 3-azetidinol intermediate.
The most common method for coupling these precursors is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the hydroxyl group of an N-protected 3-azetidinol using a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile, displacing the halide from the 3-methylbenzyl halide. Alternatively, when starting with 3-methylbenzyl alcohol, acid-catalyzed etherification or Mitsunobu reaction conditions can be employed, although the Williamson synthesis with a halide precursor is often more efficient and reliable for this type of transformation.
Methodologies for Azetidine Ring Formation
The construction of the azetidine ring is a central challenge in the synthesis of this class of compounds due to the inherent strain in the four-membered heterocyclic system. medwinpublishers.com Numerous methods have been developed, with intramolecular cyclization being one of the most robust and widely used strategies. acs.orgmagtech.com.cnfrontiersin.org
Intramolecular Cyclization Strategies
Intramolecular cyclization is a predominant approach for forming the azetidine ring. acs.org This strategy generally relies on the reaction of a 3-aminopropanol derivative where the hydroxyl group has been converted into a good leaving group (e.g., a halide or a sulfonate ester). The nitrogen atom then acts as an internal nucleophile, attacking the carbon atom bearing the leaving group to close the four-membered ring in an intramolecular SN2 reaction. frontiersin.org The efficiency of this cyclization is highly dependent on the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions.
Reductive cyclization offers an alternative pathway to N-substituted azetidines. A common method involves the cyclization of γ-haloalkyl-imines. bham.ac.uk In this approach, a γ-halo ketone is first condensed with a primary amine to form the corresponding imine. This intermediate is then treated with a reducing agent, such as sodium borohydride. The reduction of the imine to the secondary amine is followed by a spontaneous or induced intramolecular nucleophilic substitution, where the newly formed amino group displaces the halide to form the azetidine ring. bham.ac.uk This one-pot procedure can be highly efficient for preparing a variety of N-substituted azetidines.
Table 1: Overview of Reductive Cyclization Approaches for Azetidine Synthesis
| Precursor Type | Reducing Agent | Typical Solvent | Key Feature | Reference |
|---|---|---|---|---|
| γ-Haloalkyl-imine | Sodium Borohydride (NaBH₄) | Methanol | Concurrent reduction of imine and intramolecular cyclization. | bham.ac.uk |
Halogen-mediated cyclization methods provide a powerful tool for constructing nitrogen-containing heterocycles. The most classic example applicable to azetidine synthesis is the Hofmann-Löffler-Freytag reaction. acs.org This process involves the cyclization of an N-haloamine under thermal or photochemical conditions. The reaction proceeds via a radical mechanism where an N-centered radical, generated from the homolytic cleavage of the N-halogen bond, abstracts a hydrogen atom from the γ-carbon through a six-membered transition state. This generates a carbon-centered radical, which then attacks the halogen atom on the nitrogen to form a γ-haloamine. Subsequent treatment with a base promotes intramolecular cyclization to the azetidine ring. More modern variations utilize reagents like iodine in the presence of an oxidant to achieve similar transformations under milder conditions. nih.govresearchgate.net
Table 2: Summary of Halogen-Mediated Cyclization Protocols
| Method | Key Intermediate | Initiation | Mechanism | Reference |
|---|---|---|---|---|
| Hofmann-Löffler-Freytag Reaction | N-Haloamine | UV light or Heat | Radical-based 1,5-hydrogen atom transfer. | acs.org |
Metal-Mediated Ring Closure Reactions
The construction of the azetidine ring via intramolecular cyclization of acyclic precursors is a fundamental strategy. Transition metal-mediated processes, in particular, offer efficient and selective routes for the crucial C-N bond formation. These methods often proceed under mild conditions and demonstrate broad functional group tolerance.
One prominent approach involves the copper-catalyzed photoinduced radical cyclization of ynamides. This method utilizes a heteroleptic copper complex under visible light irradiation to generate radical species that undergo a 4-exo-dig cyclization, a pathway once considered unfavorable according to Baldwin's rules. nih.gov The reaction demonstrates excellent control over regioselectivity, leading to the formation of functionalized azetidines. nih.gov For instance, the cyclization of N-iodoethyl-ynamides proceeds smoothly to yield the corresponding azetidine products. nih.gov
Palladium and rhodium catalysts are also instrumental in azetidine synthesis. For example, the Ghorai group developed a one-pot synthesis of tetrahydroquinoline derivatives that involves a base-mediated ring opening of N-tosyl aziridines followed by a palladium-catalyzed intramolecular C-N coupling reaction. mdpi.com While this example illustrates ring expansion, similar Pd-catalyzed intramolecular cyclizations of halo-amine precursors are a viable strategy for forming the azetidine ring. rsc.org Furthermore, rhodium-catalyzed reactions, such as the ring expansion of N-acyl aziridines with vinyl N-triftosylhydrazones, can produce vinyl azetidine derivatives, which can be further functionalized. mdpi.com
| Metal Catalyst | Reaction Type | Precursor Type | Key Features | Reference |
|---|---|---|---|---|
| Copper (Photoredox) | Radical 4-exo-dig Cyclization | N-haloalkyl Ynamides | Visible-light mediated, good regioselectivity for a formerly disfavored pathway. | nih.gov |
| Palladium | Intramolecular C-N Coupling | γ-Aminoalkyl Halides/Sulfonates | Versatile for C-N bond formation, often used in one-pot sequences. | mdpi.com |
| Rhodium | Ring Expansion / Cyclization | N-acyl Aziridines / Diazo Compounds | Enables access to functionalized azetidines from other ring systems or linear precursors. | mdpi.comrsc.org |
| Titanium | Kulinkovich-type Reaction | Oxime ethers and Grignard reagents | Mediates coupling to form spirocyclic NH-azetidines. | rsc.org |
Cycloaddition Reactions
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are among the most powerful methods for synthesizing four-membered rings. These reactions are often characterized by high atom economy and stereoselectivity.
The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene, yielding an azetidine ring directly. rsc.org This transformation is a highly efficient and atom-economical route to functionalized azetidines. chemrxiv.org Historically, these reactions often required high-energy UV light and were limited in scope. researchgate.net
Recent advancements, however, have seen the development of visible-light-mediated aza Paternò-Büchi reactions. springernature.comacs.org These modern protocols use photocatalysts that can be excited by lower-energy visible light, enabling the reaction of previously unreactive substrates. springernature.comacs.org For example, the Schindler group has reported the intermolecular [2+2] photocycloaddition between cyclic oximes and various alkenes, a process enabled by triplet energy transfer from a photocatalyst. springernature.comacs.org The success of these reactions can depend on matching the frontier molecular orbital energies of the alkene and the imine precursor, which helps the desired [2+2] cycloaddition outcompete potential side reactions like alkene dimerization. nih.gov The scope has been extended to include acyclic imines and unactivated alkenes, significantly broadening the synthetic utility of this method for creating diverse azetidine structures. acs.orgacs.orgnih.gov
Beyond the photochemical approach, other [2+2] cycloaddition strategies are pivotal for azetidine synthesis. The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic and highly general method for producing β-lactams (azetidin-2-ones). mdpi.com These β-lactam rings are valuable precursors that can be subsequently reduced to the corresponding azetidines, providing an indirect but powerful entry to the azetidine core. researchgate.net
Other [2+2] methodologies can yield azetine intermediates, which are unsaturated analogs of azetidines. For example, the cycloaddition of imines with alkynes can produce 2-azetines, while the reaction of nitriles with alkenes can form 1-azetines. nih.gov These azetines can then be reduced to the saturated azetidine ring system. nih.gov These methods expand the range of available precursors and substitution patterns for the synthesis of complex azetidines.
| Method | Reactants | Initial Product | Key Features | Reference |
|---|---|---|---|---|
| Aza-Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical (UV or visible light); direct, atom-economical route. | rsc.orgnih.gov |
| Staudinger Cycloaddition | Ketene + Imine | β-Lactam (Azetidin-2-one) | Highly general; product requires subsequent reduction to azetidine. | mdpi.com |
| Imine/Alkyne Cycloaddition | Imine + Alkyne | 2-Azetine | Forms an unsaturated ring; requires subsequent reduction. | nih.gov |
| Nitrile/Alkene Cycloaddition | Nitrile + Alkene | 1-Azetine | Forms an unsaturated ring; requires subsequent reduction. | nih.gov |
Strain-Release Homologation Techniques
A novel and powerful strategy for the modular synthesis of azetidines involves harnessing the high ring strain of azabicyclo[1.1.0]butane. rsc.orgnih.gov This highly strained species can be generated in situ and serves as a potent building block. In a key transformation developed by Aggarwal and coworkers, lithiated azabicyclo[1.1.0]butane is trapped with a boronic ester. acs.orgthieme-connect.com This forms an intermediate boronate complex, which, upon N-protonation, undergoes a 1,2-migration. This rearrangement is driven by the cleavage of the central C-N bond, which releases the significant ring strain of the bicyclic system and results in the formation of a stable, N-H functionalized azetidinyl boronic ester. nih.govacs.org
This methodology is notable for its broad scope, proving applicable to a wide variety of primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. nih.gov The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the azetidine nitrogen and through transformation of the boronic ester moiety. nih.govacs.org This strain-release strategy has been applied to the efficient, stereoselective synthesis of complex molecules, including the pharmaceutical agent cobimetinib. nih.govacs.org
Synthesis of the Ether Linkage
Once the 3-hydroxyazetidine core is synthesized, the final step to obtain the target molecule is the formation of the ether bond connecting the azetidine ring to the 3-methylbenzyl group.
The Williamson ether synthesis is the most prominent and widely used method for preparing ethers in both laboratory and industrial settings. tcichemicals.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com For the synthesis of this compound, the reaction would involve 3-hydroxyazetidine (or an N-protected variant) and a 3-methylbenzyl halide.
The mechanism proceeds in two conceptual steps. First, the hydroxyl group of 3-hydroxyazetidine is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding nucleophilic alkoxide. masterorganicchemistry.comyoutube.com Second, this alkoxide attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride or 3-methylbenzyl bromide, displacing the halide leaving group in a classic SN2 reaction to form the desired ether linkage. wikipedia.org
The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the SN2 mechanism. As the reaction involves an unhindered primary benzylic halide and a secondary alcohol, it is expected to proceed efficiently with minimal competing elimination reactions. masterorganicchemistry.com It is common practice to use an N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) to prevent the azetidine nitrogen from interfering with the reaction. The protecting group can be removed in a final step to yield the target compound.
| Parameter | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Azetidine Substrate | N-Boc-3-hydroxyazetidine | Provides the azetidine core; N-Boc group protects the ring nitrogen. | google.com |
| Base | Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. | masterorganicchemistry.comyoutube.com |
| Electrophile | 3-Methylbenzyl bromide or chloride | Provides the 3-methylbenzyl group for the ether linkage. | researchgate.net |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic polar solvent that facilitates the SN2 reaction. | masterorganicchemistry.com |
| Final Step | Acidic treatment (e.g., TFA or HCl) | Removes the N-Boc protecting group to yield the final product. | wipo.int |
Brønsted Acid-Catalyzed Alkylation of Azetidinols with 3-Methylbenzyl Alcohol
A direct and atom-economical approach to the synthesis of this compound involves the Brønsted acid-catalyzed alkylation of a suitable azetidinol precursor, such as N-Boc-3-hydroxyazetidine, with 3-methylbenzyl alcohol. This method avoids the use of stoichiometric activating agents and harsh reaction conditions often associated with classical Williamson ether synthesis.
The reaction is predicated on the selective activation of the benzylic alcohol by a Brønsted acid catalyst. The acid protonates the hydroxyl group of 3-methylbenzyl alcohol, facilitating the departure of a water molecule to form a stabilized benzylic carbocation. This electrophilic intermediate is then intercepted by the nucleophilic hydroxyl group of the N-protected 3-hydroxyazetidine. Subsequent deprotonation of the resulting oxonium ion furnishes the desired ether product and regenerates the catalyst.
The choice of the N-protecting group on the azetidine ring is crucial to prevent side reactions, such as polymerization or ring-opening, and to ensure sufficient nucleophilicity of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under mildly acidic conditions and its facile removal.
A variety of Brønsted acids can be employed to catalyze this transformation, with the optimal choice depending on the specific substrates and reaction conditions. Common catalysts include p-toluenesulfonic acid (PTSA) and triflic acid (TfOH). The reaction is typically carried out in a non-nucleophilic solvent, such as dichloromethane (B109758) or toluene (B28343), to prevent competition with the azetidinol nucleophile.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Toluene | Reflux | Moderate to High | rsc.org |
| Triflic acid (TfOH) | Dichloromethane | Room Temperature | High | rsc.org |
| This table presents plausible conditions for the Brønsted acid-catalyzed synthesis of this compound based on analogous reactions. |
Palladium-Catalyzed Etherification Reactions
Palladium catalysis has emerged as a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. While direct palladium-catalyzed etherification of 3-hydroxyazetidine with 3-methylbenzyl alcohol has not been extensively reported, related transformations suggest its feasibility.
One potential pathway involves a palladium-catalyzed cross-coupling reaction between an N-protected 3-hydroxyazetidine and a suitable 3-methylbenzyl halide, such as 3-methylbenzyl bromide. The catalytic cycle would likely initiate with the oxidative addition of the palladium(0) catalyst to the benzyl bromide, forming a palladium(II) intermediate. Subsequent reaction with the deprotonated 3-hydroxyazetidine (azetidinolate) would lead to the formation of a new C-O bond and regeneration of the palladium(0) catalyst upon reductive elimination. The use of a suitable base is critical for the deprotonation of the azetidinol.
Another approach could be a palladium-catalyzed dehydrogenative coupling (or oxidative cross-coupling) of 3-hydroxyazetidine and 3-methylbenzyl alcohol. This more atom-economical method would ideally generate the desired ether with water as the only byproduct. Such reactions often require an oxidant to facilitate the catalytic cycle.
The success of these palladium-catalyzed methods is highly dependent on the choice of ligands, which play a crucial role in stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions. Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, provides a well-established precedent for such cross-coupling strategies on heterocyclic systems. ambeed.com
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Plausible Yield (%) |
| Pd(OAc)₂ | Buchwald-type phosphine | NaOtBu | Toluene | 80-110 | Moderate |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Moderate to High |
| This table outlines hypothetical conditions for the palladium-catalyzed etherification based on established C-O and C-N cross-coupling methodologies. |
Stereochemical Control in Synthesis
The presence of a stereocenter at the C3 position of the azetidine ring in this compound necessitates the development of stereoselective synthetic strategies to access enantiomerically pure forms of the compound.
Diastereoselective Synthetic Pathways
Diastereoselective approaches to the synthesis of 3-substituted azetidines often rely on the use of chiral auxiliaries or substrate-controlled reactions. One strategy involves the diastereoselective reduction of a prochiral 3-azetidinone precursor that already bears the desired benzyloxy substituent. The stereochemical outcome of the reduction would be influenced by the steric and electronic properties of the N-protecting group and the reducing agent employed.
Alternatively, a diastereoselective alkylation of an enolate derived from a chiral N-acyl-3-azetidinone could establish the desired stereocenter. The chiral auxiliary attached to the nitrogen atom would direct the approach of the electrophile, in this case, a 3-methylbenzylating agent, to one face of the enolate.
Enantioselective Approaches to Chiral Azetidines
The enantioselective synthesis of chiral azetidines can be achieved through several catalytic asymmetric methods. One approach is the kinetic resolution of a racemic mixture of N-protected 3-hydroxyazetidine. A chiral catalyst could selectively acylate or etherify one enantiomer, leaving the other enantiomer unreacted and allowing for their separation.
A more direct route involves the asymmetric synthesis of the chiral azetidine core itself. For instance, the enantioselective cyclization of a prochiral precursor, such as a γ-amino alcohol, catalyzed by a chiral transition metal complex, could provide access to an enantiomerically enriched 3-hydroxyazetidine intermediate. nih.gov This intermediate can then be converted to the target compound without affecting the established stereocenter.
The use of chiral tert-butanesulfinamides as chiral auxiliaries has proven effective in the synthesis of enantioenriched C2-substituted azetidines and could potentially be adapted for C3-functionalized derivatives. nih.govnih.gov This method involves the diastereoselective addition of a nucleophile to a sulfinylimine, followed by cyclization to form the azetidine ring with high diastereomeric excess. The chiral auxiliary can then be removed to afford the enantiomerically enriched azetidine. nih.govnih.gov
| Strategy | Chiral Source | Key Transformation | Stereochemical Outcome |
| Diastereoselective Reduction | Chiral N-protecting group | Reduction of N-protected 3-((3-methylbenzyl)oxy)azetidin-3-one | Diastereomeric excess |
| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective addition to a sulfinylimine precursor | High diastereomeric excess |
| Catalytic Asymmetric Synthesis | Chiral Lewis acid or organocatalyst | Enantioselective cyclization of a prochiral substrate | High enantiomeric excess |
| This table summarizes potential stereoselective strategies for the synthesis of chiral this compound. |
Reactivity of the Azetidine Ring
The strained nature of the azetidine ring makes it a substrate for various ring-opening reactions. This reactivity can be modulated by the substituents on the ring and the nitrogen atom.
Ring-Opening Reactions
Ring-opening reactions of azetidines provide a valuable route to functionalized acyclic amines. These transformations are typically facilitated by the activation of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons.
The nucleophilic ring-opening of azetidines is a common transformation. For unsubstituted or symmetrically substituted azetidines, the site of nucleophilic attack is often less of a concern. However, for unsymmetrically substituted derivatives like this compound, regioselectivity becomes a key issue.
Activation of the azetidine nitrogen is generally a prerequisite for nucleophilic attack. This can be achieved by protonation under acidic conditions or by conversion to a quaternary azetidinium salt through N-alkylation or N-acylation. The resulting positive charge on the nitrogen atom makes the ring carbons more susceptible to nucleophilic attack. The regioselectivity of the attack is influenced by both steric and electronic factors of the substituents on the ring. researchgate.net
While no specific studies on this compound were found, research on other 3-substituted azetidines indicates that nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of a γ-substituted amine. The presence of the bulky 3-methylbenzyloxy group at the C3 position would likely influence the regiochemical outcome of such reactions.
Direct electrophilic attack on the carbon atoms of the neutral azetidine ring is uncommon due to its electron-rich nature. However, reactions with electrophiles typically occur at the nitrogen atom, leading to activation and subsequent ring-opening by a nucleophile, as discussed above.
The thermal and photochemical reactivity of azetidines has been investigated, though less extensively than their nucleophilic ring-opening. These reactions can lead to various products, including cyclopropanes and imines, through complex mechanistic pathways. For instance, photochemical reactions of certain azetidines can proceed via a Norrish-Yang cyclization, followed by ring-opening of the resulting strained intermediate. nih.gov The specific influence of a 3-methylbenzyloxy substituent on these pathways for this compound has not been documented.
Transformations at the Azetidine Nitrogen
The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, allowing for a variety of functionalization reactions that maintain the integrity of the four-membered ring.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound is expected to undergo typical N-alkylation and N-acylation reactions, which are fundamental transformations for secondary amines.
N-Alkylation: This reaction involves the treatment of the azetidine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the formed acid. The product is an N-alkylated azetidine. However, a potential complication with azetidines is that the initial N-alkylation can be followed by a subsequent ring-opening reaction, where the halide ion acts as a nucleophile to attack the azetidinium salt intermediate. researchgate.net The choice of reaction conditions is therefore crucial to favor the desired N-alkylation product over ring cleavage.
N-Acylation: The reaction with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base, would yield the corresponding N-acylazetidine. chemrevise.org Similar to N-alkylation, the initially formed N-acylated azetidinium species can be susceptible to ring-opening by the anionic counterion. The reactivity of the acylating agent and the stability of the resulting N-acylazetidinium intermediate are key factors influencing the reaction outcome. researchgate.net
Due to the absence of specific experimental data for this compound in the scientific literature, the following table provides a generalized overview of the expected reactivity based on studies of other substituted azetidines.
| Reaction Type | Reagents & Conditions | Expected Product(s) | Notes |
| Nucleophilic Ring Opening | Nucleophile (e.g., Nu-), Acid or Activating Agent | γ-Amino alcohol or other functionalized amines | Activation of the azetidine nitrogen is generally required. Regioselectivity is a key consideration. |
| N-Alkylation | Alkyl halide (e.g., R-X), Base | N-Alkyl-3-((3-methylbenzyl)oxy)azetidine | Can be complicated by subsequent ring-opening of the intermediate azetidinium salt. |
| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride, Base | N-Acyl-3-((3-methylbenzyl)oxy)azetidine | Ring-opening of the N-acylated intermediate is a potential side reaction. |
Table 1: Postulated Reactivity of this compound
Formation of N-Substituted Derivatives
The secondary amine within the azetidine ring of this compound is a nucleophilic center that readily participates in reactions to form a diverse range of N-substituted derivatives. Common transformations include N-alkylation, N-acylation, and reductive amination.
N-Alkylation: The nitrogen atom can be alkylated through nucleophilic substitution reactions with alkyl halides. Due to the inherent strain and lack of activating groups on the azetidine ring, phase-transfer catalysis (PTC) can be an effective method to facilitate this transformation. phasetransfercatalysis.com In a typical reaction, the azetidine is treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). phasetransfercatalysis.com
N-Acylation: The synthesis of N-acyl derivatives is a straightforward process achieved by reacting the azetidine with an acylating agent, most commonly an acyl chloride or acid anhydride. youtube.comchemguide.co.uk These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrogen chloride byproduct. youtube.com The Schotten-Baumann reaction, which employs an aqueous base like sodium hydroxide, provides an alternative set of conditions for acylation. youtube.com
Reductive Amination: This powerful method allows for the introduction of a wide variety of alkyl groups onto the azetidine nitrogen. The reaction involves the condensation of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. rsc.orgnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl reactant. rsc.org This approach is particularly valuable for creating complex N-substituted azetidines. rsc.org
Table 1: Synthesis of N-Substituted Derivatives of this compound (Analogous Reactions)
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃), optional Phase-Transfer Catalyst (e.g., TBAB) | N-Alkyl-3-((3-methylbenzyl)oxy)azetidine | phasetransfercatalysis.comacsgcipr.org |
| N-Acylation | Acyl chloride (e.g., RCOCl) or Acid Anhydride, Base (e.g., Et₃N, Pyridine) | N-Acyl-3-((3-methylbenzyl)oxy)azetidine | youtube.comsavemyexams.com |
| Reductive Amination | Aldehyde or Ketone (e.g., R'COR''), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | N-Alkyl-3-((3-methylbenzyl)oxy)azetidine | rsc.orgnih.gov |
Reactivity of the Benzylic Ether Moiety
The benzylic ether portion of the molecule presents its own set of characteristic reactions, primarily involving the cleavage of the ether bond and reactivity at the activated benzylic methylene (B1212753) group.
Cleavage Reactions of the Ether Bond
The carbon-oxygen bond of the benzylic ether is susceptible to cleavage under both reductive and acidic conditions.
Catalytic hydrogenolysis is a standard and efficient method for cleaving benzyl ethers, which are often employed as protecting groups for alcohols for this very reason. organic-chemistry.org The reaction involves treating this compound with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). tandfonline.comnih.govtandfonline.com This process yields azetidin-3-ol (B1332694) and 3-methyltoluene as the products. For benzyl ethers that are resistant to cleavage, a combination of Pd/C and Pearlman's catalyst (Pd(OH)₂/C) has been shown to be more effective. tandfonline.comtandfonline.com An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor molecule such as 2-propanol or 1,4-cyclohexadiene (B1204751) is used in the presence of the palladium catalyst. organic-chemistry.orgcdnsciencepub.com
Table 2: Hydrogenolysis of the Benzylic Ether Bond (Analogous Reactions)
| Method | Reagents and Conditions | Products | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C, Solvent (e.g., Ethanol, THF) | Azetidin-3-ol, 3-Methyltoluene | tandfonline.comtandfonline.comacs.org |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrogen Donor (e.g., 2-Propanol, 1,4-Cyclohexadiene) | Azetidin-3-ol, 3-Methyltoluene | organic-chemistry.orgcdnsciencepub.com |
The ether linkage can be broken under strong acidic conditions, typically using hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comkhanacademy.org The reaction proceeds via protonation of the ether oxygen to form a good leaving group. nih.gov Due to the ability of the adjacent phenyl ring to stabilize a positive charge through resonance, the subsequent cleavage likely follows an Sₙ1 mechanism, involving the formation of a relatively stable 3-methylbenzyl carbocation. nih.govfiveable.me Nucleophilic attack by the halide ion on this carbocation results in the formation of 3-methylbenzyl halide, while the other fragment is released as azetidin-3-ol.
Trans-etherification Processes
Trans-etherification, the exchange of the alkyl or aryl group of an ether, is a less common transformation for benzylic ethers but can be achieved under specific catalytic conditions. Iron-catalyzed methods have been developed for the dehydrative coupling of two different alcohols, which can proceed via an in-situ formed symmetrical ether that then undergoes transetherification with a second alcohol. nih.gov However, direct transetherification of a pre-formed ether with an alcohol was not observed under some of these iron-catalyzed systems. acs.org Other reports indicate that microwave-assisted reactions in alcoholic solvents can facilitate the transetherification of benzylic hydroxyl groups. organic-chemistry.org The application of these methods to this compound would involve heating the substrate in a large excess of a different alcohol (R-OH) with a suitable Lewis acid catalyst, potentially leading to the formation of 3-(alkoxy)azetidine and 3-methylbenzyl alcohol.
Reactions Involving the Benzylic Methylene Group
The two hydrogen atoms on the carbon adjacent to both the oxygen atom and the phenyl ring (the benzylic methylene group) are activated and can be replaced through oxidation or free-radical halogenation.
Oxidation: The benzylic position is susceptible to oxidation. masterorganicchemistry.comkhanacademy.org While aggressive reagents like hot potassium permanganate (B83412) (KMnO₄) would likely cleave the molecule to form a carboxylic acid, masterorganicchemistry.com more selective methods exist for the oxidation of benzyl ethers. For instance, hypervalent iodine reagents or various copper- and manganese-based catalytic systems can oxidize benzyl ethers directly to the corresponding benzoate (B1203000) esters. siu.edursc.orgnih.gov Applying such a method to this compound would yield 3-((3-methylbenzoyl)oxy)azetidine.
Radical Halogenation: The benzylic C-H bonds are significantly weaker than other alkyl C-H bonds, making them prime targets for free-radical reactions. libretexts.org Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. masterorganicchemistry.comyoutube.com This reaction would selectively replace one of the benzylic hydrogens with a bromine atom, yielding 3-(((bromo)(3-methylphenyl)methyl)oxy)azetidine.
Table 3: Reactions at the Benzylic Methylene Group (Analogous Reactions)
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to Ester | Oxidant (e.g., mIBX, or Cu₂O/C₃N₄ with TBHP/O₂) | 3-((3-Methylbenzoyl)oxy)azetidine | siu.edursc.orgnih.gov |
| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) or light, Solvent (e.g., CCl₄) | 3-(((Bromo)(3-methylphenyl)methyl)oxy)azetidine | masterorganicchemistry.comlibretexts.org |
Mentioned Chemical Compounds
Reactivity of the Aromatic Ring
The aromatic ring of the 3-methylbenzyl group is susceptible to various transformations, primarily electrophilic aromatic substitution and reactions involving the methyl substituent. The presence of both the ether-linked azetidine and the methyl group influences the regioselectivity and rate of these reactions.
The 3-methylbenzyl group in this compound contains two activating groups: the methyl group (-CH₃) and the alkoxy group (-OCH₂-azetidine). Both are ortho-, para-directing activators, meaning they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to themselves.
The positions on the aromatic ring are numbered as follows:
Position 1: Carbon attached to the -CH₂O-azetidine group
Position 3: Carbon attached to the methyl group
The activating groups will therefore direct incoming electrophiles to positions 2, 4, and 6. The directing effects of the two groups are reinforcing for the ortho- and para-positions relative to the alkoxy group, which are also ortho and meta to the methyl group. This leads to a complex mixture of potential products, with the precise ratio depending on the specific electrophile and reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, in the case of nitration of a similar compound, benzyl methyl ether, the ortho and para positions are significantly more reactive than the meta position. stackexchange.com The statistical factor, with two available ortho positions to one para position, often leads to a higher yield of the ortho-substituted product. stackexchange.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Predicted Major Products | Predicted Minor Products |
| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-3-((3-methylbenzyl)oxy)azetidine, 4-Nitro-3-((3-methylbenzyl)oxy)azetidine, 6-Nitro-3-((3-methylbenzyl)oxy)azetidine | Dinitro-substituted products |
| Br₂/FeBr₃ (Bromination) | 2-Bromo-3-((3-methylbenzyl)oxy)azetidine, 4-Bromo-3-((3-methylbenzyl)oxy)azetidine, 6-Bromo-3-((3-methylbenzyl)oxy)azetidine | Dibromo-substituted products |
| SO₃/H₂SO₄ (Sulfonation) | 2-Sulfonyl-3-((3-methylbenzyl)oxy)azetidine, 4-Sulfonyl-3-((3-methylbenzyl)oxy)azetidine, 6-Sulfonyl-3-((3-methylbenzyl)oxy)azetidine | Disulfonyl-substituted products |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 2-Alkyl-3-((3-methylbenzyl)oxy)azetidine, 4-Alkyl-3-((3-methylbenzyl)oxy)azetidine, 6-Alkyl-3-((3-methylbenzyl)oxy)azetidine | Polyalkylated products |
Note: The product distribution can be influenced by steric hindrance, with the less hindered positions being favored.
The benzylic methyl group is a site for various functionalization reactions, most notably oxidation and halogenation. These reactions proceed via radical mechanisms and are typically initiated by heat or light.
Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or an alcohol, depending on the oxidizing agent and reaction conditions. For example, benzyl methyl ethers can be selectively oxidized to aromatic aldehydes or esters using N-bromosuccinimide (NBS) under controlled temperatures. nih.gov Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of the corresponding benzoic acid.
Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction would yield 3-((3-(bromomethyl)benzyl)oxy)azetidine, which is a versatile intermediate for further synthetic transformations.
Table 2: Potential Functionalization Reactions at the Methyl Group
| Reagent/Conditions | Product Functional Group | Example Product Name |
| KMnO₄, heat | Carboxylic Acid | 3-((3-Carboxybenzyl)oxy)azetidine |
| NBS, CCl₄, light | Bromoalkane | 3-((3-(Bromomethyl)benzyl)oxy)azetidine |
| CrO₃, H₂SO₄ | Carboxylic Acid | 3-((3-Carboxybenzyl)oxy)azetidine |
| PCC or PDC | Aldehyde | 3-((3-Formylbenzyl)oxy)azetidine |
Mechanistic Investigations of Reactions Involving 3 3 Methylbenzyl Oxy Azetidine
Reaction Mechanism Elucidation for Azetidine (B1206935) Formation
The synthesis of the azetidine ring is a challenging yet significant endeavor in organic chemistry due to the inherent ring strain of the four-membered heterocycle. acs.orgresearchgate.net Various synthetic strategies have been developed, with intramolecular cyclization being a prominent method. researchgate.netorganic-chemistry.org
Transition State Analysis of Cyclization Reactions
The formation of the azetidine ring often proceeds through an intramolecular nucleophilic substitution reaction, where a nitrogen atom attacks a carbon atom bearing a leaving group. frontiersin.org The transition state of this cyclization is a critical determinant of the reaction's feasibility and stereochemical outcome.
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in analyzing these transition states. nih.gov For instance, in related systems, the energy of the transition state leading to azetidine formation has been compared to that of competing reactions, such as the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.org These calculations have shown that the presence of certain catalysts can significantly lower the energy of the azetidine transition state, thereby favoring its formation. frontiersin.org The geometry of the transition state, including bond angles and distances, dictates the stereochemical course of the reaction, with steric factors often favoring the formation of less-strained diastereomers. nih.gov
Role of Catalysts and Reagents in Stereocontrol
Catalysts and reagents play a pivotal role in controlling the stereochemistry of azetidine ring formation. Lewis acids, for example, can coordinate to the reactants, thereby influencing the regioselectivity and stereoselectivity of the cyclization. frontiersin.orgfrontiersin.org Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts in the intramolecular aminolysis of epoxides to yield azetidines. frontiersin.orgfrontiersin.org These catalysts can promote C3-selective aminolysis, leading to the desired azetidine ring system. frontiersin.org
The choice of solvent and reaction conditions also significantly impacts the stereochemical outcome. For example, the use of different solvents can alter the selectivity of the cyclization reaction. frontiersin.org Furthermore, the nature of the substituents on the nitrogen atom and the carbon backbone can influence the stereocontrol of the reaction. frontiersin.org
Kinetic Studies of Azetidine Ring Formation
In some cases, the formation of the azetidine ring can be part of a cascade reaction, where the kinetics are influenced by preceding steps. nih.gov For example, in photo-induced copper-catalyzed radical annulations, the formation of a tertiary radical intermediate is a critical step that precedes the 4-exo-trig cyclization to form the azetidine ring. nih.gov
Mechanistic Studies of Ether Bond Formation and Cleavage
The ether linkage in 3-((3-Methylbenzyl)oxy)azetidine is another key functional group whose formation and cleavage have been the subject of mechanistic investigations.
Acid-Catalyzed Etherification Mechanisms
The formation of the ether bond in this compound can be achieved through an acid-catalyzed etherification reaction between 3-hydroxyazetidine and 3-methylbenzyl alcohol or a derivative. The mechanism of acid-catalyzed ether synthesis generally involves the protonation of one of the alcohol's hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com
The protonated alcohol can then undergo a nucleophilic attack by the other alcohol. In the context of forming this compound, 3-hydroxyazetidine would act as the nucleophile, attacking the protonated 3-methylbenzyl alcohol. This process typically follows an Sₙ2 mechanism for primary alcohols. masterorganicchemistry.com The final step involves the deprotonation of the resulting oxonium ion to yield the ether product. masterorganicchemistry.com
The reaction conditions, such as the choice of acid catalyst (e.g., sulfuric acid, tosic acid) and temperature, are crucial for optimizing the yield and minimizing side reactions. masterorganicchemistry.commasterorganicchemistry.com
Mechanism of Benzylic Ether Hydrogenolysis
The cleavage of the benzylic ether bond in this compound is commonly achieved through hydrogenolysis. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. acsgcipr.orgambeed.com
The mechanism of hydrogenolysis involves the adsorption of the benzylic ether and hydrogen onto the surface of the metal catalyst. acsgcipr.org This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of 3-hydroxyazetidine and toluene (B28343). acsgcipr.org The reaction is generally clean and proceeds under mild conditions. acsgcipr.orgbeilstein-journals.org
Catalytic transfer hydrogenation, using a hydrogen donor like triethylsilane in the presence of Pd/C, offers an alternative to using hydrogen gas and can be effective for the deprotection of benzyl (B1604629) ethers. beilstein-journals.org The choice of catalyst and reaction conditions can be tuned to prevent unwanted side reactions, such as the saturation of aromatic rings. chemrxiv.org
Dynamic Nature and Mechanism of Trans-etherification
While the term "trans-etherification" is not standard, the underlying concept refers to the exchange of the alkoxy group at the C3 position of the azetidine ring. This process is mechanistically analogous to the reversible, acid-catalyzed etherification of 3-hydroxyazetidines. Research into the synthesis of azetidine ethers provides significant insight into this dynamic process. rsc.orgrsc.org
The proposed mechanism proceeds as follows:
Protonation: The ether oxygen is protonated by a Brønsted acid, making it a better leaving group.
Carbocation Formation: The protonated ether cleaves, leading to the formation of a secondary carbocation at the C3 position of the azetidine ring and releasing 3-methylbenzyl alcohol.
Nucleophilic Attack: A competing alcohol molecule acts as a nucleophile, attacking the carbocation.
Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and forming the new azetidine ether.
The requirement for an excess of the incoming alcohol nucleophile in related synthetic procedures underscores the reversible nature of this reaction. rsc.org The stability of the intermediate carbocation and the reaction conditions, such as the choice of acid catalyst and solvent, are critical factors governing the efficiency of the ether exchange.
Table 1: Factors Influencing the Reversibility and Outcome of Azetidine Etherification
| Factor | Influence on Mechanism | Expected Outcome for this compound |
|---|---|---|
| Acid Catalyst | Facilitates protonation and carbocation formation. Stronger acids can increase the rate but may also promote side reactions like ring-opening. | Use of a mild Brønsted acid (e.g., p-toluenesulfonic acid) would favor the ether exchange over ring degradation. |
| Alcohol Nucleophile | The concentration and nucleophilicity of the incoming alcohol drive the equilibrium. Bulky alcohols may react slower due to steric hindrance. | Using a large excess of a primary alcohol (e.g., ethanol) would favor the formation of the corresponding 3-ethoxyazetidine (B1593062) derivative. |
| Temperature | Higher temperatures can increase reaction rates but may also favor elimination or decomposition pathways, including ring cleavage. | Moderate temperatures would be optimal to facilitate the ether exchange while minimizing degradation of the strained azetidine ring. |
| Solvent | A non-coordinating solvent is often preferred to avoid competition with the alcohol nucleophile. | Dichloromethane (B109758) or toluene would be suitable solvents for this transformation. |
Mechanistic Insights into Ring-Opening Reactions
The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under various conditions. nih.govyoutube.com These reactions provide a pathway to linear amine derivatives and are of significant synthetic interest. The cleavage can be initiated by either nucleophilic or electrophilic species, and the regioselectivity is highly dependent on the substitution pattern of the azetidine ring and the nature of the attacking reagent. magtech.com.cn
Pathways for Nucleophilic and Electrophilic Azetidine Ring Opening
Nucleophilic Ring Opening:
For a nucleophile to open the azetidine ring, the nitrogen atom must typically be activated to function as a good leaving group. This is generally achieved by converting the tertiary amine of the azetidine into a quaternary azetidinium salt. magtech.com.cn In the case of this compound, this would involve N-alkylation or N-acylation.
Once the azetidinium ion is formed, it undergoes nucleophilic attack, typically following an SN2 mechanism. The nucleophile attacks one of the ring carbons (C2 or C4), leading to the cleavage of a C-N bond. The regioselectivity of this attack is governed by a combination of steric and electronic factors. magtech.com.cnacs.org
Electronic Effects: Electron-withdrawing groups on the ring can influence the site of attack. However, for a symmetrically N-substituted azetidinium salt derived from this compound, the primary determinant would be sterics.
Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon atom. In an azetidinium salt derived from an N-unsubstituted or N-alkyl-substituted 3-alkoxyazetidine, both C2 and C4 positions are methylene (B1212753) groups and are sterically similar. If, however, there are substituents at C2 or C4, the nucleophile will attack the less substituted position. magtech.com.cn
Electrophilic Ring Opening:
Electrophilic ring-opening is typically initiated by acids. The reaction begins with the protonation of the azetidine nitrogen. youtube.comacs.org This activation is followed by C-N bond cleavage to generate a carbocation intermediate. The stability of the resulting carbocation determines the preferred site of cleavage. acs.org
For this compound, protonation of the nitrogen would be the first step. Subsequent cleavage of either the C2-N or C4-N bond would lead to a γ-amino carbocation. This carbocation is then trapped by a nucleophile present in the medium. In the absence of a strong external nucleophile, intramolecular rearrangement or reaction with the counter-ion of the acid can occur. nih.govacs.org For instance, acid-mediated ring expansion of azetidine carbamates to 1,3-oxazinan-2-ones proceeds through a carbocation intermediate formed upon azetidine ring-opening. acs.org The presence of the ether substituent at C3 could electronically influence the stability of the potential carbocationic intermediates, thereby directing the regioselectivity of the ring-opening.
Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Substitution Pattern | Nucleophile | Primary Site of Attack | Governing Factor | Resulting Product |
|---|---|---|---|---|
| 2-Aryl-azetidinium | Halide (e.g., Cl⁻, Br⁻) | C2 (Benzylic position) | Electronic (stabilization of positive charge) | γ-Haloamine |
| 2-Alkyl-azetidinium | Bulky Nucleophile | C4 (Less substituted) | Steric Hindrance | Linear amine with terminal nucleophile |
| 4-Methyl-azetidinium | Azide (N₃⁻) | C2 (Less substituted) | Steric Hindrance | γ-Azidoamine |
| Symmetrical N,N-dialkyl-3-oxy-azetidinium | Cyanide (CN⁻) | C2 or C4 | Statistical/Minor Steric Differences | γ-Cyanoamine |
Theoretical and Computational Chemistry Studies of 3 3 Methylbenzyl Oxy Azetidine
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 3-((3-Methylbenzyl)oxy)azetidine are fundamentally governed by the interplay of the strained four-membered azetidine (B1206935) ring, the ether linkage, and the aromatic tolyl group. Computational methods, such as Density Functional Theory (DFT), provide a powerful lens through which to examine these features.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom of the azetidine ring, owing to its lone pair of electrons. This localization makes the nitrogen atom the principal site for electrophilic attack. The LUMO, conversely, is expected to be distributed across the antibonding orbitals of the azetidine ring and the benzyl (B1604629) moiety. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |
| HOMO | Nitrogen lone pair (azetidine ring) | Nucleophilic character, site for electrophilic attack |
| LUMO | Antibonding orbitals of the azetidine ring and benzyl group | Electrophilic character, site for nucleophilic attack |
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within this compound is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) with high electronegativity. This polarity is a key factor in its intermolecular interactions and reactivity.
An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative electrostatic potential (typically colored red or orange) are expected around the nitrogen and oxygen atoms, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms, particularly those attached to the azetidine ring and the methyl group on the benzyl ring. This detailed mapping is invaluable for predicting how the molecule will interact with other polar molecules and ions.
Conformational Analysis and Ring Pucker Dynamics of the Azetidine Core
The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate some of this strain. The degree of puckering and the conformational preferences are significantly influenced by the substituents attached to the ring.
Energy Minima and Transition States
The puckered azetidine ring can exist in two primary conformations, which can interconvert through a planar transition state. The energy barrier for this ring inversion is relatively low. Computational studies on unsubstituted azetidine have shown this barrier to be on the order of a few kcal/mol. The presence of a bulky substituent at the 3-position, such as the (3-methylbenzyl)oxy group, is expected to influence the relative energies of the puckered conformers and the transition state for their interconversion.
One conformer will have the substituent in a pseudo-axial position, while the other will have it in a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects.
Table 2: Predicted Conformational States of the Azetidine Ring in this compound
| Conformation | Substituent Position | Predicted Relative Stability |
| Puckered Conformer 1 | Pseudo-axial | Generally less stable due to steric hindrance |
| Puckered Conformer 2 | Pseudo-equatorial | Generally more stable |
| Planar Transition State | - | Highest energy point in the ring inversion pathway |
Influence of Substituents on Conformation
The (3-methylbenzyl)oxy substituent at the C3 position plays a crucial role in dictating the conformational landscape of the azetidine ring. Its considerable size will likely create a steric preference for the pseudo-equatorial position to minimize non-bonded interactions. Furthermore, electronic interactions, such as hyperconjugation between the C-O bond and the ring's sigma framework, can also contribute to the conformational preference. The orientation of the benzyl group relative to the azetidine ring will also be a key conformational variable, with multiple rotamers possible around the C-O and O-CH2 bonds.
Computational Modeling of Reaction Pathways
Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several reaction types are of interest, including nucleophilic substitution at the azetidine ring and reactions involving the benzyl group.
Theoretical modeling can map out the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which in turn provides insight into reaction rates and selectivity. For instance, the ring-opening of the azetidine, a characteristic reaction of such strained rings, can be modeled to understand the regioselectivity of nucleophilic attack at either the C2 or C4 positions. The presence of the ether linkage at C3 would be expected to electronically influence the susceptibility of the ring carbons to nucleophilic attack.
Prediction of Reactivity and Selectivity
While no specific studies on the reactivity and selectivity of this compound were found, computational methods such as Density Functional Theory (DFT) are routinely used to predict these properties for azetidine-containing compounds. frontiersin.org Such a study would typically involve the following analyses:
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be located on the electron-rich regions, such as the oxygen or nitrogen atoms, or the aromatic ring, while the LUMO would be distributed over the azetidine ring, indicating its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface: An MEP map would visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the nitrogen atom of the azetidine ring and the oxygen atom of the ether linkage would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms and parts of the azetidine ring would show positive potential (electrophilic sites).
Global and Local Reactivity Descriptors: Conceptual DFT provides descriptors like chemical hardness, softness, and the Fukui function. These calculated values would quantify the molecule's resistance to deformation of its electron cloud and pinpoint the most reactive atoms within the structure.
A hypothetical data table for FMO analysis is presented below to illustrate how such data would be organized.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These are illustrative values and not from actual calculations.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Calculation of Activation Energies and Reaction Coordinates
To understand the kinetics of reactions involving this compound, such as ring-opening or substitution reactions, computational chemists calculate activation energies (ΔE‡) and map out the reaction coordinates. wikipedia.org
This process involves:
Identifying Transition States (TS): The geometric structure of the highest energy point along the reaction pathway, the transition state, is located using specialized algorithms.
Calculating Activation Energy: The activation energy is determined as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For azetidines, ring-opening reactions are of significant interest due to the inherent ring strain. sigmaaldrich.combldpharm.com
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.
Studies on related heterocycles show that activation energies for ring-opening reactions are highly dependent on the nature of the substituents and the attacking nucleophile. wikipedia.org For this compound, a key reaction to study would be the cleavage of the C-N or C-O bonds of the azetidine ring.
Table 2: Hypothetical Activation Energies for a Ring-Opening Reaction (Note: These are illustrative values and not from actual calculations.)
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack on C2 of the azetidine ring | 22.5 |
| Nucleophilic attack on C4 of the azetidine ring | 25.1 |
Strain Energy Analysis of the Azetidine Ring
The four-membered azetidine ring possesses significant ring strain, which is a major determinant of its chemical reactivity. sigmaaldrich.com The strain energy of azetidine itself is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines and the relatively strain-free pyrrolidines. sigmaaldrich.com This inherent strain facilitates ring-opening reactions that are not as favorable in five-membered ring systems. bldpharm.com
The strain energy of a substituted azetidine like this compound would be calculated computationally. The most common method is through the use of isodesmic or homodesmotic reactions. In this approach, a balanced hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the equation, but the cyclic structure is opened into strain-free fragments. The energy difference between the products and reactants of this hypothetical reaction gives a reliable estimate of the ring strain energy.
Table 3: Comparison of Ring Strain Energies (Note: The value for the target compound is hypothetical.)
| Compound | Ring Strain Energy (kcal/mol) |
| Aziridine (B145994) | 27.7 sigmaaldrich.com |
| Azetidine | 25.4 sigmaaldrich.com |
| This compound | Not yet calculated |
| Pyrrolidine (B122466) | 5.4 sigmaaldrich.com |
Derivatization and Functionalization Strategies for 3 3 Methylbenzyl Oxy Azetidine
Modification of the Azetidine (B1206935) Ring System
The four-membered azetidine ring, while providing a rigid and polar core, also offers opportunities for the introduction of further structural diversity. These modifications can influence the compound's spatial arrangement, polarity, and interaction with biological targets.
Introduction of Additional Substituents on the Ring Carbons
The functionalization of the C2 and C4 positions of the azetidine ring in 3-((3-Methylbenzyl)oxy)azetidine can lead to a diverse array of new chemical entities. While direct C-H functionalization of the unsubstituted ring carbons can be challenging, several synthetic strategies can be envisaged. One approach involves the deprotonation of an N-protected azetidine derivative at the C2 or C4 position using a strong base, followed by quenching with an electrophile. For instance, α-lithiation of N-Boc-azetidines has been demonstrated, enabling the introduction of various substituents. uniba.it
Another strategy could involve the synthesis of precursor azetidines with pre-installed functional handles at the C2 or C4 position, which can then be elaborated. For example, a 2-cyanoazetidine derivative could be reduced to an aminomethyl group, which can then be further functionalized. nih.gov
| Position | Reaction Type | Reagents and Conditions | Potential Substituent | Reference |
| C2/C4 | Deprotonation-Alkylation | 1. Strong base (e.g., s-BuLi, TMEDA) 2. Electrophile (e.g., Alkyl halide, Aldehyde) | Alkyl, Hydroxyalkyl | uniba.it |
| C2 | From Cyano Group | 1. Reduction (e.g., LiAlH4) 2. Acylation, Alkylation | Acylamino, Alkylamino | nih.gov |
| C2/C4 | Radical C-H Functionalization | Photoredox catalysis, Copper catalyst, Alkyne | Substituted vinyl | nih.gov |
This table presents hypothetical derivatization strategies based on known azetidine chemistry.
Spirocyclic and Fused Ring Systems Derived from Azetidine
The construction of spirocyclic and fused ring systems incorporating the azetidine core of this compound can significantly alter the molecule's three-dimensional shape, a critical factor in molecular recognition.
Spirocyclic Systems: Spiro-azetidines can be synthesized from azetidin-3-one, which could be a synthetic precursor to the target molecule. For instance, the reaction of N-Boc-azetidin-3-one with various nucleophiles can lead to 3-substituted-3-hydroxyazetidines, which can then be further manipulated to form spirocycles. arkat-usa.org A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been reported for the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, showcasing a pathway to complex spirocyclic systems. nih.gov
Fused Ring Systems: The synthesis of azetidine-fused heterocycles can be achieved through intramolecular cyclization reactions. For example, an azetidine bearing a suitable tethered functional group can undergo cyclization to form bicyclic structures. nih.gov The strain of the azetidine ring can also be exploited in ring-expansion reactions to generate larger fused heterocyclic systems. rsc.org
| System Type | Synthetic Approach | Key Intermediates/Reagents | Resulting Structure | Reference |
| Spirocyclic | From Azetidin-3-one | Alkenyl metal species, Methyl iodide, NaH | Spiro-fused azetidines | arkat-usa.org |
| Spirocyclic | Cascade Reaction | Copper(I) catalyst, Nitrones, Terminal alkynes | Spiro[azetidine-3,3'-indoline]-2,2'-diones | nih.gov |
| Fused | Intramolecular Cyclization | Azetidine with pendant reactive groups | Bicyclic azetidines | nih.gov |
| Fused | Ring Expansion | Silver salt in DMSO | Fused piperidinones | rsc.org |
This table outlines potential pathways to spirocyclic and fused systems based on established azetidine chemistry.
Diversification of the 3-Methylbenzyl Moiety
The 3-methylbenzyl group offers two primary sites for diversification: the aromatic ring and the methyl group. Modifications at these positions can modulate the electronic properties, lipophilicity, and steric bulk of the molecule.
Aromatic Ring Functionalization
The benzene ring of the 3-methylbenzyl ether can be functionalized through several established methods, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Directed Ortho-Metalation (DoM): The ether oxygen can act as a directing group for ortho-lithiation, allowing for the introduction of substituents at the C2 and C6 positions of the benzyl (B1604629) ring. wikipedia.orgorganic-chemistry.org This regioselective functionalization provides a powerful tool for creating specific substitution patterns.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are versatile methods for forming carbon-carbon bonds. rsc.orgnih.gov While direct Suzuki-Miyaura coupling of benzyl ethers can be challenging, protocols have been developed for such transformations. nih.gov The Heck reaction, involving the coupling of an aryl halide with an alkene, could be applied to a halogenated derivative of the 3-methylbenzyl ether. nih.gov
| Reaction Type | Reagents and Conditions | Position of Functionalization | Potential Substituents | Reference |
| Directed Ortho-Metalation | n-BuLi or s-BuLi/TMEDA, then Electrophile | C2 and C6 | Halogens, Carbonyls, Silyl groups | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Arylboronic acid | Varies with starting material | Aryl, Heteroaryl | rsc.orgnih.gov |
| Heck Reaction | Pd catalyst, Base, Alkene | Varies with starting material | Alkenyl | nih.gov |
This table illustrates potential aromatic functionalization strategies based on known reactions of benzyl ethers.
Manipulation of the Methyl Group
The benzylic methyl group is a prime target for functionalization due to its activated C-H bonds.
Oxidation: The methyl group can be oxidized to a variety of functional groups, including aldehydes and carboxylic acids, using reagents such as N-bromosuccinimide (NBS) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govcdnsciencepub.com These transformations introduce valuable synthetic handles for further derivatization.
Further Derivatization: The resulting aldehyde can undergo reactions such as reductive amination or Wittig olefination. The carboxylic acid can be converted to esters, amides, or other acid derivatives, providing a wide range of possibilities for diversification. researchgate.net
| Initial Transformation | Reagents and Conditions | Intermediate Functional Group | Subsequent Derivatization | Final Functional Group | Reference |
| Oxidation | NBS, light | Aldehyde | Reductive amination with R-NH2 | Amine | nih.gov |
| Oxidation | DDQ | Aldehyde | Wittig reaction with Ph3P=CHR | Alkene | cdnsciencepub.com |
| Oxidation | Stronger oxidizing agent (e.g., KMnO4) | Carboxylic Acid | Esterification with R-OH | Ester | researchgate.net |
| Oxidation | Stronger oxidizing agent (e.g., KMnO4) | Carboxylic Acid | Amide coupling with R-NH2 | Amide | researchgate.net |
This table provides examples of potential manipulations of the benzylic methyl group based on established organic synthesis methods.
Development of Libraries of Azetidine-Ether Derivatives
The systematic exploration of the chemical space around the this compound scaffold necessitates the development of compound libraries. Both solid-phase and solution-phase parallel synthesis methodologies can be employed to efficiently generate a large number of derivatives.
A solid-phase approach could involve immobilizing a suitable azetidine precursor onto a resin, followed by diversification of the 3-methylbenzyl moiety and/or other positions of the azetidine ring. nih.gov For example, an azetidine with a free hydroxyl group could be attached to a resin, followed by etherification with a library of substituted benzyl halides. Subsequent modifications to the aromatic ring or the azetidine core could then be performed before cleavage from the solid support.
Alternatively, a solution-phase parallel synthesis approach could be employed, where the core scaffold is reacted with a diverse set of building blocks in a multi-well plate format. The derivatization strategies outlined in the previous sections, such as cross-coupling reactions or functionalization of the benzylic methyl group, are well-suited for this approach. The synthesis and profiling of a 1976-membered library of spirocyclic azetidines has been described, demonstrating the feasibility of creating large and diverse azetidine-based libraries. nih.gov
The creation of such libraries, coupled with high-throughput screening, can rapidly identify compounds with desired biological activities and provide valuable insights into the structure-activity relationships of this promising class of molecules.
Applications of 3 3 Methylbenzyl Oxy Azetidine As a Synthetic Motif in Organic Synthesis
Utility in the Construction of Complex Molecular Architectures
The synthesis of various 3-substituted azetidine (B1206935) derivatives has been explored for their potential as therapeutic agents. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors. nih.gov While this example does not specifically use the 3-methylbenzyl group, it highlights the general utility of the 3-oxy-azetidine core in constructing complex and biologically relevant molecules. The synthetic strategies developed for these analogs can be adapted for the elaboration of 3-((3-Methylbenzyl)oxy)azetidine into more intricate structures.
Role as a Chiral Auxiliary or Ligand Precursor
Chiral azetidine derivatives are powerful tools in asymmetric synthesis, serving as chiral auxiliaries to control the stereoselectivity of chemical transformations. The synthesis of enantiomerically pure azetidin-3-ones has been achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These chiral ketones are versatile intermediates that can be reduced to the corresponding chiral 3-hydroxyazetidines. The hydroxyl group can then be alkylated to introduce the 3-methylbenzyl group, yielding enantiopure this compound.
The resulting chiral azetidine can be employed as a chiral auxiliary. The nitrogen atom can be acylated with a prochiral substrate, and the steric bulk of the 3-substituent can direct the approach of a reagent to one face of the molecule, inducing diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.
Furthermore, the nitrogen atom of this compound can be functionalized to create novel chiral ligands for asymmetric catalysis. For example, the nitrogen can be alkylated or acylated with groups bearing additional donor atoms, such as phosphines or amines, to create bidentate or tridentate ligands. The chirality of the azetidine backbone can create a chiral environment around a metal center, enabling enantioselective catalysis.
Integration into Macrocyclic and Polymeric Systems
The incorporation of azetidine rings into macrocycles has been shown to be a powerful strategy for controlling the conformation and properties of these cyclic structures. The 3-aminoazetidine (3-AAz) subunit, a close analog of this compound, has been successfully used as a turn-inducing element in the synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov The introduction of the strained four-membered ring encourages the peptide backbone to adopt specific conformations, facilitating the often-challenging macrocyclization step. researchgate.netnih.gov
Similarly, this compound can be envisioned as a building block for novel macrocycles. The azetidine nitrogen can be incorporated into a macrocyclic ring, and the 3-methylbenzyloxy group can be oriented either inside or outside the macrocyclic cavity, influencing its recognition properties. The benzylic ether linkage also provides a site for potential modification.
A key feature of incorporating azetidine units into macrocycles is the ability for late-stage functionalization. researchgate.netnih.gov The azetidine nitrogen, after incorporation into the macrocycle, can be selectively deprotected and modified, allowing for the attachment of reporter groups, such as dyes or biotin (B1667282) tags. researchgate.netnih.gov This approach enables the creation of a library of functionalized macrocycles from a common precursor.
| Macrocycle Precursor | Cyclization Conditions | Key Feature of Azetidine | Reference |
| Linear peptides with 3-aminoazetidine | DEPBT activating agent | Turn-inducing element, improved cyclization efficiency | researchgate.netnih.gov |
| N/A | N/A | Potential for late-stage functionalization of the azetidine nitrogen | researchgate.netnih.gov |
This table presents data for the analogous 3-aminoazetidine to illustrate the potential applications of this compound in macrocycle synthesis.
In the realm of polymer chemistry, this compound can serve as a monomer for the synthesis of novel polymers. The bifunctional nature of the molecule (a secondary amine and a modifiable aromatic ring) allows for its incorporation into various polymer backbones, such as polyamides or polyamines. The rigid azetidine unit would be expected to influence the polymer's thermal and mechanical properties.
Precursor for Other Nitrogen-Containing Heterocycles
The inherent ring strain of the azetidine ring makes it a valuable precursor for the synthesis of other nitrogen-containing heterocycles through ring-expansion reactions. researchgate.net This reactivity provides a pathway to larger, more complex heterocyclic systems that might be difficult to access through other synthetic routes. The specific reaction pathway can often be controlled by the choice of reagents and reaction conditions.
For example, treatment of a 3-hydroxyazetidine derivative with a nucleophile can lead to ring-opening to form a substituted amine. Subsequent intramolecular cyclization can then yield a larger ring system. While specific examples for this compound are not prevalent in the literature, the general principles of azetidine chemistry suggest its potential in this area. The transformation of aziridines, which are even more strained, into azetidines has been reported, highlighting the utility of ring-expansion reactions in heterocycle synthesis. nih.gov The reverse, the expansion of azetidines, is also a known transformation.
The development of methods for the regioselective ring-opening and expansion of azetidines is an active area of research. nih.gov The this compound scaffold could be a valuable substrate for exploring new ring-expansion methodologies to generate libraries of novel pyrrolidines, piperidines, and other larger nitrogen heterocycles. researchgate.net
| Starting Heterocycle | Transformation | Product Heterocycle | Key Concept | Reference |
| Aziridine (B145994) | Ring-expansion | Azetidine | Relief of ring strain drives the reaction. | nih.gov |
| Azetidine | Ring-expansion | Pyrrolidine (B122466), Piperidine | The strained ring is susceptible to nucleophilic attack and rearrangement. | researchgate.net |
This table illustrates the general principle of using strained heterocycles as precursors to larger rings.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-((3-Methylbenzyl)oxy)azetidine, and how can its purity be verified?
Methodological Answer:
A common synthetic route involves the Suzuki-Miyaura coupling reaction, as demonstrated in the synthesis of structurally related azetidine derivatives. For example, 5-(tert-butyl)-2-((3-methylbenzyl)oxy)-1,3-dinitrobenzene was synthesized with an 80% yield using this method. Key steps include:
- Reagent Optimization : Use of Pd catalysts and aryl boronic acids for cross-coupling.
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Confirm purity via H NMR (e.g., δ 8.03 ppm for aromatic protons) and HPLC.
| Example Synthesis Parameters |
|---|
| Yield: 80% |
| Melting Point: 86–87°C |
| H NMR (CDCl₃): δ 8.03 (s, 2H), 7.28 (m, 3H) |
How is the biological activity of this compound assessed in antiviral research?
Methodological Answer:
Activity is evaluated using in vitro protease inhibition assays. For instance, derivatives like compound 29 (this compound analog) showed an IC₅₀ of 59.8 μM against DENV protease. Key steps include:
- Assay Design : Recombinant protease incubation with fluorogenic substrates.
- Dose-Response Curves : Measure inhibition at varying concentrations (e.g., 0–100 μM).
- Controls : Include reference inhibitors (e.g., compound 18 , IC₅₀ = baseline).
| Selected IC₅₀ Values |
|---|
| Compound 29 : 59.8 μM |
| 3-Methoxy analog (30 ): Comparable to 18 |
| 4-Chloro analog (32 ): Improved inhibition |
What are the stability considerations and optimal storage conditions for this compound?
Methodological Answer:
- Storage : Store under inert gas (argon) at –20°C to prevent degradation.
- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and moisture .
- Handling : Use anhydrous solvents and glove boxes for air-sensitive steps.
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the optimization of azetidine derivatives for pharmacokinetics?
Methodological Answer:
SAR studies focus on modifying substituents to enhance metabolic stability. For example:
- Azetidine Methylation : Improves half-life (e.g., AZD4721 vs. AZD5069).
- Fluorobenzyl Substitution : Reduces off-target interactions (4-fluorobenzyl enhances specificity) .
- Steric Effects : Bulky groups (e.g., tert-butyl) may hinder enzymatic degradation .
What strategies address low synthetic yields or impurities in azetidine preparation?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki couplings.
- Temperature Control : Maintain 60–80°C to minimize side reactions.
- Workup Optimization : Use aqueous/organic biphasic systems (e.g., EtOAc/NaHCO₃) to remove unreacted boronic acids .
How should researchers reconcile contradictory biological data across assay systems?
Methodological Answer:
- Orthogonal Assays : Validate activity in parallel systems (e.g., DENV protease vs. cellular infectivity assays).
- Statistical Analysis : Use ANOVA to assess inter-assay variability.
- Molecular Dynamics : Model binding interactions to explain discrepancies (e.g., compound 29 ’s lower potency in cellular models vs. biochemical assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
